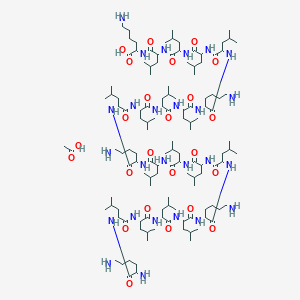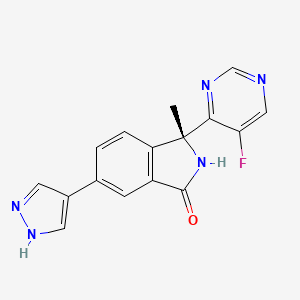
LY3177833
Descripción general
Descripción
LY-3177833 es un inhibidor oral de CDC7 (Proteína Kinasa Relacionada con el Ciclo Celular 7). Desempeña un papel crucial en la regulación de la replicación del ADN y la progresión del ciclo celular. Específicamente, LY-3177833 inhibe CDC7/DBF4 I y pMCM2 (MCM2 fosforilado en S53) con una potencia impresionante, teniendo valores de IC50 de 3.3 nM y 290 nM, respectivamente .
Mecanismo De Acción
El mecanismo de LY-3177833 involucra:
Análisis Bioquímico
Biochemical Properties
LY3177833 plays a crucial role in biochemical reactions, particularly as an inhibitor of Cdc7 kinase . It interacts with the enzyme Cdc7, inhibiting its function and thereby affecting the cell cycle . The nature of this interaction is inhibitory, with this compound binding to the active site of the Cdc7 enzyme .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the phosphorylation of MCM2-S53 in H1299 cells . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active site of the Cdc7 enzyme, inhibiting its function and thereby affecting the cell cycle .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to reduce tumor growth in an SW620 human colorectal adenocarcinoma mouse xenograft model when administered at doses of 10, 20, and 30 mg/kg
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Significant tumor regression has been observed in a dose-dependent manner
Métodos De Preparación
Rutas de Síntesis::
Materiales de Partida: La síntesis comienza con materiales de partida disponibles comercialmente.
Pasos Clave:
Condiciones de Reacción: Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y solvente.
Producción Industrial:: Si bien los métodos detallados de producción industrial son propiedad, LY-3177833 se puede sintetizar a mayor escala utilizando principios similares a los de la síntesis de laboratorio.
Análisis De Reacciones Químicas
LY-3177833 se somete a varias reacciones químicas:
Oxidación: Puede ser oxidado bajo condiciones específicas.
Reducción: Las reacciones de reducción pueden modificar su estructura.
Sustitución: Son posibles reacciones de sustitución en sitios específicos.
Reactivos y Condiciones Comunes: Los reactivos y condiciones específicos varían según la reacción deseada.
Los principales productos formados a partir de estas reacciones incluyen derivados de LY-3177833 con grupos funcionales o estereoquímica alterados.
Aplicaciones Científicas De Investigación
LY-3177833 tiene diversas aplicaciones:
Química: Sirve como un valioso compuesto de herramienta para estudiar la regulación del ciclo celular y la replicación del ADN.
Biología: Los investigadores lo utilizan para investigar mecanismos de división celular y posibles objetivos terapéuticos.
Medicina: Su potente inhibición de CDC7 lo convierte en un candidato para la terapia contra el cáncer.
Industria: Las empresas farmacéuticas exploran su potencial como fármaco anticancerígeno.
Comparación Con Compuestos Similares
LY-3177833 destaca por su selectividad para CDC7 y su potente inhibición de pMCM2. Compuestos similares incluyen otros inhibidores de CDC7, pero las propiedades únicas de LY-3177833 lo convierten en un candidato prometedor para futuras investigaciones.
Propiedades
IUPAC Name |
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O/c1-16(14-13(17)7-18-8-19-14)12-3-2-9(10-5-20-21-6-10)4-11(12)15(23)22-16/h2-8H,1H3,(H,20,21)(H,22,23)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLVLWZENYQYRT-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


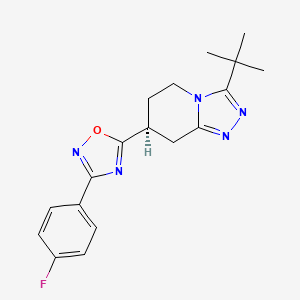
![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)
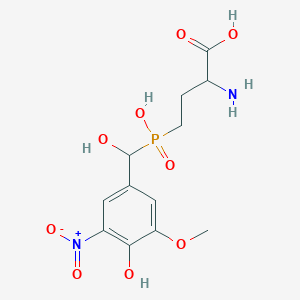
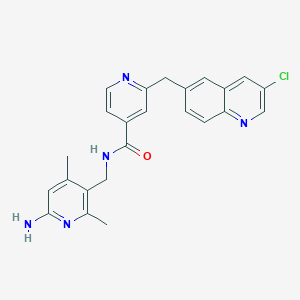

![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone](/img/structure/B608663.png)
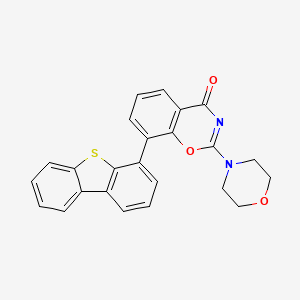
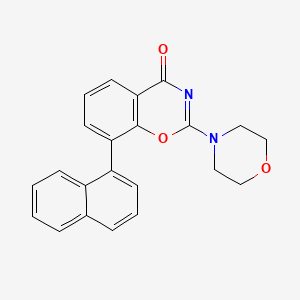
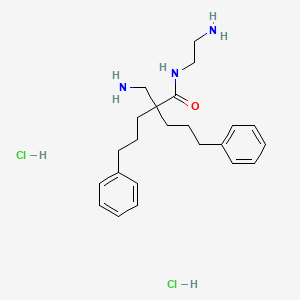
![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)
